
4-Hydroxyquinoline-3-carbaldehyde
描述
Synthesis Analysis
The synthesis of 4-Hydroxyquinoline-3-carbaldehyde derivatives can be achieved through various routes. For instance, 2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide demonstrates the versatility of 8-hydroxyquinoline derivatives in forming coordination complexes with rare-earth metal(III) ions, showing different coordination modes of the ligand in both its deprotonated and protonated forms (Albrecht, Osetska, & Fröhlich, 2005). The synthesis and reactions of 1,2-Dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde with cyclic active methylene compounds further illustrate the chemical reactivity of quinoline derivatives (Ismail, Mohamed, & Abass, 1997).
Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-3-carbaldehyde derivatives has been explored through various analyses. Research on 7-Hydroxyquinoline-8-carbaldehydes revealed their prototropic equilibria, showcasing the complex interplay of neutral and ionic structures that these molecules can assume in aqueous solutions. These studies provide insights into the electronic absorption and fluorescence of these compounds (Vetokhina et al., 2013).
Chemical Reactions and Properties
4-Hydroxyquinoline-3-carbaldehyde participates in various chemical reactions due to its functional groups. For example, its reactions with cyclic active methylene compounds lead to the formation of exocyclic enone systems and 3-pyrazolinylquinoline derivatives, highlighting its reactivity and utility in synthesizing complex organic molecules (Ismail, Mohamed, & Abass, 1997). Additionally, metal-free chemoselective oxidation methods for synthesizing quinoline-4-carbaldehydes from 4-methylquinolines underscore the compound's applicability in organic synthesis under mild and environmentally friendly conditions (Jincheng Xu, Yang Li, Tianling Ding, & Hao Guo, 2021).
科学研究应用
Coordination Chemistry : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde serves as an effective ligand for rare-earth metal(III) ions, highlighting its potential in coordination chemistry (Albrecht, Osetska, & Fröhlich, 2005).
Fluorescent Chemosensors : Compounds like 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone have shown promise as sensitive and selective fluorescent chemosensors, particularly for detecting Mg2+ ions (Jin et al., 2013).
Complex Formation and Behavior in Solutions : The complexes based on 8-hydroxyquinoline-2-carbaldehyde oxime exhibit varying component distributions in different solutions, which is crucial for the directed synthesis of higher nuclear clusters (Sheng, Zhang, Liu, & Chen, 2019).
Aluminum Ion Detection : A novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base effectively detects aluminum ions, demonstrating its application in weak acid aqueous mediums (Jiang, Wang, Yang, Liu, Li, & Liu, 2011).
Fluoride Ion Sensor : 2-hydroxyquinoline-3-carbaldehyde shows unique aggregation-induced emission enhancement (AIEE) phenomenon and acts as a time-dependent fluoride ion sensor with a visible color change, marking its importance in visible sensing applications (Chakraborty et al., 2018).
Biological Evaluation and Synthetic Applications : Recent advances in the chemistry of related analogs like 2-chloroquinoline-3-carbaldehyde have led to enhanced synthesis, biological evaluation, and various synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Microbicidal and Bioregulator Agents : Derivatives like 1-[8-hydroxy-5(7)-quinolinyl]alkylidene-substituted heterocycles show potential as microbicidal and bioregulator agents, emphasizing the importance of structure-activity relationships in these applications (Khalil, Yanni, Khalaf, Abdel-Hafez, & Abdo, 1988).
安全和危害
The compound has been classified as potentially harmful. It has been associated with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and precautionary statements such as P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .
未来方向
Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
属性
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-3-carbaldehyde | |
CAS RN |
7509-12-8 | |
| Record name | 7509-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

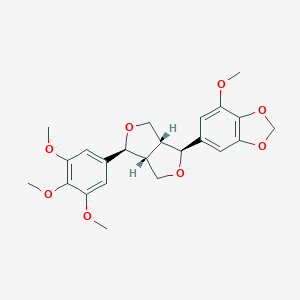
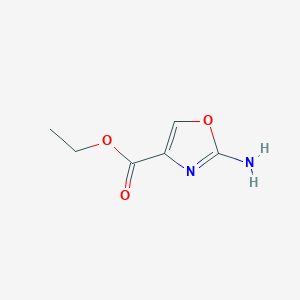
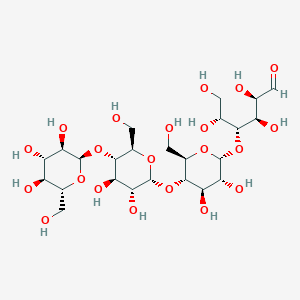
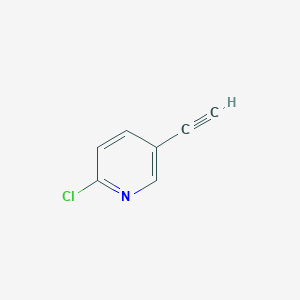
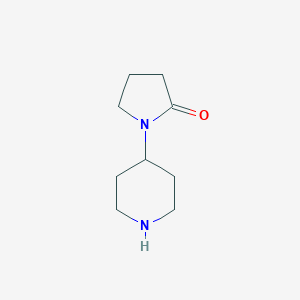
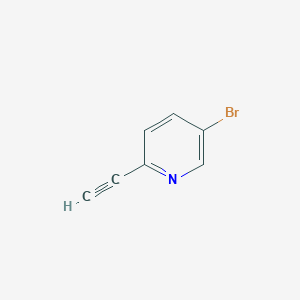
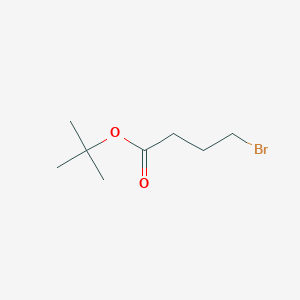
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
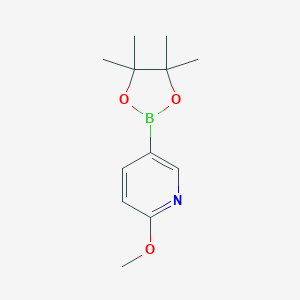
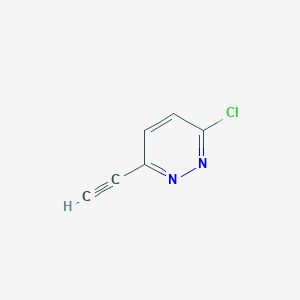
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)


